

A Comprehensive Technical Guide to 2,3-Dimethylpyridine 1-oxide

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Compound of Interest

Compound Name: 2,3-Dimethylpyridine 1-oxide

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Introduction: Strategic Importance in Synthesis

2,3-Dimethylpyridine 1-oxide, also known as 2,3-Lutidine N-oxide, is a heterocyclic organic compound that serves as a pivotal intermediate in advanced chemical synthesis. With the CAS Registry Number 22710-07-2, this N-oxide derivative of 2,3-lutidine is particularly valued in the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in its ability to act as a precursor for more complex molecules, notably in the synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[2] The introduction of the N-oxide functional group fundamentally alters the reactivity of the pyridine ring, directing subsequent substitutions and enabling reaction pathways not readily accessible with the parent lutidine. This guide provides an in-depth examination of its physical and spectral properties, a detailed synthesis protocol, and essential safety and handling information for researchers and drug development professionals.

Physicochemical Properties

2,3-Dimethylpyridine 1-oxide is typically an off-white to pale yellow solid powder under standard conditions.[1] Its stability and solubility in polar organic solvents make it a versatile reagent in various reaction media.[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Source(s)
CAS Number	22710-07-2	[1][3]
Molecular Formula	C ₇ H ₉ NO	[1]
Molecular Weight	123.15 g/mol	[1][3]
Appearance	Off-white to slight yellow solid powder	[1]
Melting Point	85-93 °C	[4][5]
Boiling Point	298.1 °C at 760 mmHg (Predicted)	[4]
Density	~1.0 g/cm ³ (Predicted)	[4]
Solubility	Slightly soluble in Chloroform and DMSO	[4]
Purity	Commercially available up to ≥99.5% (HPLC)	[1]

Spectral Analysis and Characterization

Spectroscopic analysis is critical for confirming the identity and purity of **2,3-Dimethylpyridine 1-oxide**. While a dedicated public spectral database for this specific compound is not readily available, its characteristic spectral features can be reliably predicted based on the known spectra of its precursor, 2,3-lutidine, and related pyridine N-oxides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the three aromatic protons on the pyridine ring. Compared to the parent 2,3-lutidine[6], the aromatic protons will experience a downfield shift due to the deshielding effect of the N-oxide group. The proton at the C6 position, being ortho to the N-oxide, should exhibit the most significant downfield shift. The two methyl groups at C2 and C3 will appear as singlets, likely in the range of 2.3-2.6 ppm.

- ^{13}C NMR: The carbon NMR spectrum will provide confirmation of the seven unique carbon atoms. The N-oxide group induces a significant shielding effect on the ortho (C2, C6) and para (C4) carbons and a deshielding effect on the meta (C3, C5) carbons compared to the parent pyridine. Therefore, the C2 and C6 signals are expected to be shifted upfield, while the C4 signal will also be shifted upfield. The carbons bearing the methyl groups (C2, C3) will be clearly identifiable.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The most characteristic feature for **2,3-Dimethylpyridine 1-oxide** is the N-O stretching vibration. This band is typically strong and appears in the $1200\text{-}1300\text{ cm}^{-1}$ region for pyridine N-oxides. Other expected signals include C-H stretching from the methyl groups and the aromatic ring ($\sim 2900\text{-}3100\text{ cm}^{-1}$), and aromatic C=C and C=N stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In a mass spectrum obtained via electron ionization (EI), the molecular ion peak (M^+) for $\text{C}_7\text{H}_9\text{NO}$ would be observed at an m/z of 123.15. A prominent fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 107, corresponding to the 2,3-lutidine radical cation.[7]

Synthesis Protocol: N-Oxidation of 2,3-Lutidine

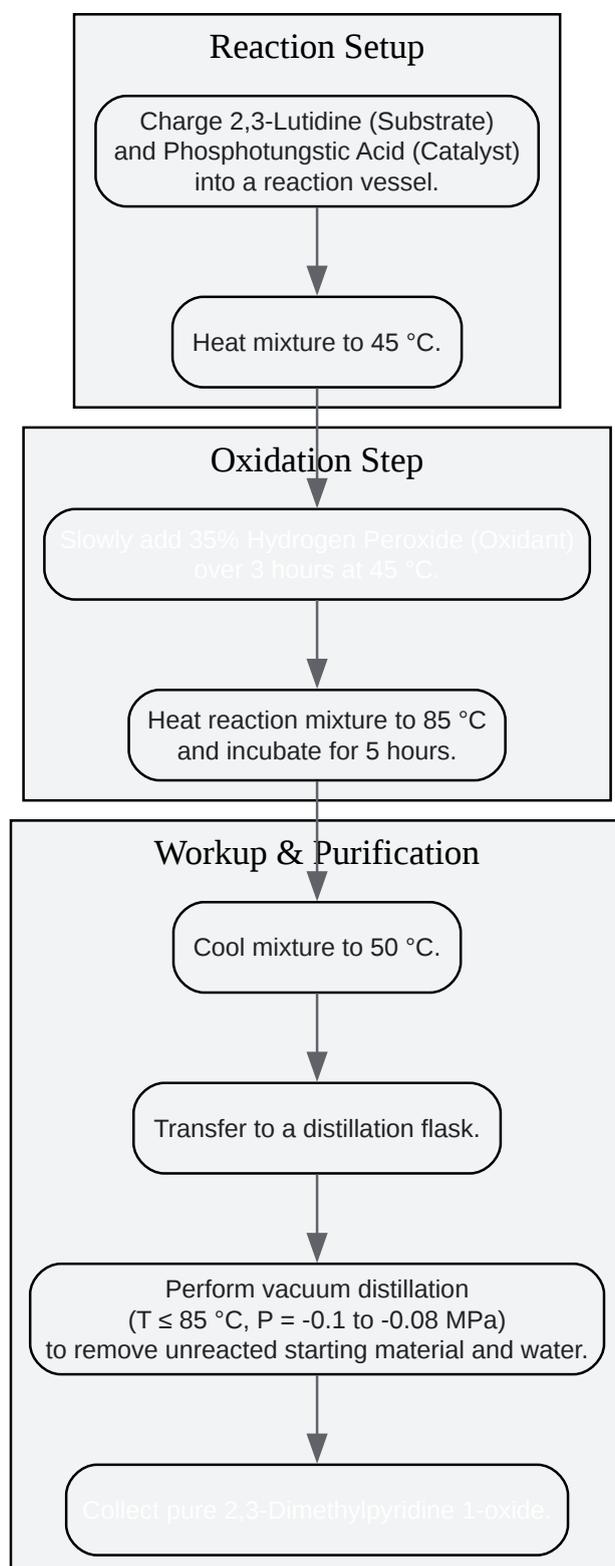
The most common and efficient method for preparing **2,3-Dimethylpyridine 1-oxide** is through the direct oxidation of 2,3-lutidine. Hydrogen peroxide is a preferred oxidant for its environmental compatibility (water being the only byproduct), and the reaction can be catalyzed for improved efficiency.

Rationale for Experimental Design

The N-oxidation of a pyridine ring requires an electrophilic oxygen source. While peroxy acids are effective, using aqueous hydrogen peroxide is safer and more economical. The challenge lies in activating the H_2O_2 , as its direct reaction with the weakly nucleophilic pyridine nitrogen is slow. A catalyst like phosphotungstic acid serves as an oxygen transfer agent, forming a more reactive peroxy-complex that readily oxidizes the nitrogen atom. The reaction temperature is

maintained at a moderate level (85 °C) to ensure a reasonable reaction rate without promoting decomposition of the peroxide or the product.

Workflow Diagram



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Caption: Synthesis workflow for **2,3-Dimethylpyridine 1-oxide**.

Step-by-Step Methodology

This protocol is adapted from established industrial synthesis methods.[8]

- **Vessel Preparation:** To a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 50 g (0.467 mol) of 2,3-lutidine and 2 g (0.0007 mol) of phosphotungstic acid.
- **Initial Heating:** Begin stirring and gently heat the mixture to 45 °C.
- **Oxidant Addition:** Slowly add 49.9 g of 35% aqueous hydrogen peroxide (0.514 mol) dropwise via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at 45 °C, typically over a period of 3 hours.
- **Reaction Incubation:** Once the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 5 hours to ensure the reaction goes to completion.
- **Purification:** After the incubation period, cool the mixture to 50 °C. The crude product is then purified by vacuum distillation. Transfer the mixture to a distillation apparatus and apply a vacuum (-0.1 to -0.08 MPa). The product, **2,3-Dimethylpyridine 1-oxide**, can be distilled to yield a high-purity product (typically >95%).

Safety, Handling, and Storage

Proper handling of **2,3-Dimethylpyridine 1-oxide** is essential to ensure laboratory safety.

- **Hazard Identification:** The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H320), and may cause respiratory irritation (H335).[3]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- **Handling:** Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from strong oxidizing agents, strong acids, and strong bases.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air and moisture.[3]

Applications in Research and Development

The primary application of **2,3-Dimethylpyridine 1-oxide** is as a key building block in organic synthesis.

- Pharmaceutical Synthesis: It is a crucial intermediate in the manufacturing of lansoprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers. The N-oxide is first nitrated to form 2,3-dimethyl-4-nitropyridine 1-oxide, a subsequent key intermediate.[2]
- Agrochemical Development: Its structural motif is incorporated into various novel pesticides and herbicides, where the pyridine N-oxide core can influence biological activity and environmental stability.[1]
- Biological Research: The compound is used in studies investigating the enzymatic reduction of N-oxides by cellular systems, such as those involving ferredoxin-NADP⁺ oxidoreductase, which is relevant to understanding drug metabolism.[4]

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